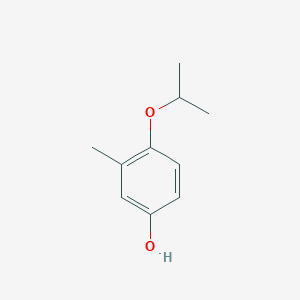

4-Isopropoxy-3-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

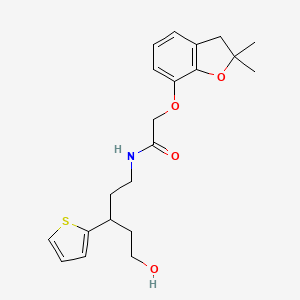

4-Isopropoxy-3-methylphenol is a chemical compound with the CAS Number: 1216201-65-8 . It has a molecular weight of 166.22 and its IUPAC name is 4-isopropoxy-3-methylphenol . It is stored at temperatures between 2-8°C and is available in liquid form .

Molecular Structure Analysis

The InChI code for 4-Isopropoxy-3-methylphenol is1S/C10H14O2/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

科学的研究の応用

Antioxidant and Biological Activities

A comparative study on the antioxidant and biological activities of derivatives from thymol, carvacrol, and eugenol, including compounds structurally related to 4-Isopropoxy-3-methylphenol, revealed remarkable antioxidative properties. These derivatives demonstrated significant antioxidant capacity, comparable or superior to butylated hydroxytoluene and vitamin C, and exhibited dose-dependent antiproliferative effects on human uterine carcinoma cells (HeLa), indicating potential applications in adjuvant experimental cancer treatments (Mastelić et al., 2008).

Environmental Biodegradation

Research on a novel metabolic pathway for the degradation of environmental contaminants, specifically 4-nonylphenol isomers, by Sphingomonas xenophaga Bayram, has shown that certain bacteria can utilize these compounds as growth substrates. This study contributes to understanding how bacteria can degrade phenolic environmental pollutants, including derivatives of 4-Isopropoxy-3-methylphenol, thus highlighting its role in bioremediation processes (Gabriel et al., 2005).

Polymer Chemistry

Investigations into the reactions of methylenebis phenol derivatives with trimethylaluminum have demonstrated the potential of these compounds, related to 4-Isopropoxy-3-methylphenol, in creating highly efficient catalysts for the ring-opening polymerization of lactones. This research opens avenues for the development of new materials and polymers with specific properties, catering to industrial needs (Chen et al., 2001).

Estrogenic Activity Study

The synthesis and estrogenic activity assessment of 4-nonylphenol isomers, structurally similar to 4-Isopropoxy-3-methylphenol, have provided insights into the varied activities of these compounds on estrogen receptors. This research is pivotal in understanding the endocrine-disrupting potential of phenolic compounds and their derivatives, contributing to safer environmental and health practices (Uchiyama et al., 2008).

作用機序

Target of Action

The primary targets of 4-Isopropoxy-3-methylphenol (IPMP) are various intraoral pathogenic microorganisms, including Candida species, Aggregatibacter actinomycetemcomitans, Staphylococcus aureus, and Pseudomonas aeruginosa . These microorganisms are responsible for various oral diseases and infections.

Mode of Action

IPMP exhibits strong biofilm formation inhibitory activity and antimicrobial effects against these intraoral pathogenic microorganisms . It interacts with these targets, inhibiting their growth and biofilm formation, which are crucial for their survival and pathogenicity .

Biochemical Pathways

This antioxidant activity is advantageous for preserving the quality of preparations, including cosmetics, in which large amounts of materials that are likely to degrade by oxidation are contained .

Result of Action

The action of IPMP results in significant antimicrobial and antifungal effects against Candida fungi and multiple intraoral pathogenic microorganisms . This leads to the inhibition of growth or biofilm formation, contributing to the prevention and treatment of oral infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IPMP. For instance, the compound is stable and retains its properties over an extended period of time . The type of surfactants co-applied with ipmp can significantly affect its antifungal activity . Therefore, careful consideration of these factors is crucial when formulating products containing IPMP.

Safety and Hazards

The safety information for 4-Isopropoxy-3-methylphenol includes the following hazard statements: H315, H319, H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

IUPAC Name |

3-methyl-4-propan-2-yloxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUSJXQFLISVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-methylphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine](/img/structure/B2930237.png)

![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2930238.png)

![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2930239.png)

![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2930245.png)

![3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile](/img/structure/B2930246.png)

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2930247.png)